3-(Azetidin-3-yloxy)pyridazine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
"3-(Azetidin-3-yloxy)pyridazine hydrochloride" is part of a broader category of pyridopyridazine derivatives, known for their extensive biological activities. These compounds, including various structural isomers, exhibit a wide range of activities such as antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors for phosphodiesterase 5 and 4, highlighting their potential in therapeutic applications. Pyridopyridazines also act as novel GABA-A receptor benzodiazepine binding site ligands, indicating their relevance in neurological research. The broad spectrum of biological activity of pyridopyridazine derivatives underscores the motivation for synthesizing new compounds containing this scaffold, aiming to explore their therapeutic potentials further (Wojcicka & Nowicka-Zuchowska, 2018).
Synthetic Protocols and Biological Properties
The synthesis of pyridazine and pyridazone analogues, including compounds related to "this compound," employs conventional methods with hydrazine or its derivatives. These compounds exhibit significant biological activities, particularly in the cardiovascular system. Pyridazine, as a heteroaromatic compound, demonstrates unique properties like being a weak base and undergoing nucleophilic substitution, which provides a means for preparing various substitution products. The synthesis and exploration of these derivatives are driven by their diverse biological activities, emphasizing their potential in medicinal chemistry (Jakhmola et al., 2016).
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide derivatives, encompassing compounds similar to "this compound," play a crucial role in organic synthesis, catalysis, and drug development. These compounds are celebrated for their functionalities in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, with potent N-oxide compounds showing anticancer, antibacterial, and anti-inflammatory activities. Their versatility in medical applications highlights the significant potential of heterocyclic N-oxide motifs in advancing drug development and therapeutic strategies (Li et al., 2019).
Properties
IUPAC Name |
3-(azetidin-3-yloxy)pyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-2-7(10-9-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIBGIGIVNXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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